(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone (3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone JWH 210 is a potent cannabimimetic alkylindole that has been identified in extracts from herbal blends. JWH 210 3-ethylnaphthyl isomer is a positional isomer of JWH 210, having the ethyl side chain at the 3 position rather than at the 4 position of the naphthyl group. The biological activities of this isomer have not been determined. This product is intended for forensic purposes.
Brand Name: Vulcanchem
CAS No.: 1547339-60-5
VCID: VC0163941
InChI: InChI=1S/C26H27NO/c1-3-5-10-15-27-18-24(22-13-8-9-14-25(22)27)26(28)23-17-19(4-2)16-20-11-6-7-12-21(20)23/h6-9,11-14,16-18H,3-5,10,15H2,1-2H3
SMILES: CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)CC
Molecular Formula: C26H27NO
Molecular Weight: 369.5 g/mol

(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

CAS No.: 1547339-60-5

Cat. No.: VC0163941

Molecular Formula: C26H27NO

Molecular Weight: 369.5 g/mol

* For research use only. Not for human or veterinary use.

(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone - 1547339-60-5

Specification

CAS No. 1547339-60-5
Molecular Formula C26H27NO
Molecular Weight 369.5 g/mol
IUPAC Name (3-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Standard InChI InChI=1S/C26H27NO/c1-3-5-10-15-27-18-24(22-13-8-9-14-25(22)27)26(28)23-17-19(4-2)16-20-11-6-7-12-21(20)23/h6-9,11-14,16-18H,3-5,10,15H2,1-2H3
Standard InChI Key NGFGMPFSPOLCMX-UHFFFAOYSA-N
SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)CC
Canonical SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)CC

Introduction

(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone is a synthetic compound that belongs to a class of substances known as synthetic cannabinoids. These compounds are designed to mimic the effects of natural cannabinoids found in cannabis but often have more potent and unpredictable effects. This particular compound is a structural isomer related to JWH-210, which is known for its psychoactive properties.

Spectral Information

Spectral analysis, such as GC-MS and NMR, is crucial for identifying and characterizing this compound. The GC-MS data show significant peaks at m/z values of 214, 369, and 312, which are indicative of its molecular structure and fragmentation patterns .

Analytical Techniques

  • GC-MS: Used for identifying the compound through mass spectral analysis.

  • NMR: Provides detailed structural information through proton and carbon nuclear magnetic resonance spectroscopy.

Pharmacological Effects

While specific pharmacological effects of (3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone are not well-documented, synthetic cannabinoids generally act as agonists at cannabinoid receptors, potentially leading to psychoactive effects similar to those of THC, the primary psychoactive component of cannabis.

Legal Status and Safety Concerns

Synthetic cannabinoids, including compounds like (3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, are often regulated or banned due to their potential for abuse and unpredictable health risks. They can cause severe adverse effects, including cardiovascular issues, seizures, and psychosis.

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